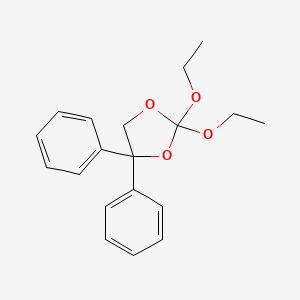

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane

Description

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by two ethoxy groups at the 2-position and two phenyl groups at the 4-position. For example, 2,4-diphenyl-1,3-dioxolane (CAS 4141-38-2) shares structural similarities but lacks ethoxy groups, highlighting the role of substituents in modulating reactivity and functionality .

Properties

CAS No. |

61562-27-4 |

|---|---|

Molecular Formula |

C19H22O4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2,2-diethoxy-4,4-diphenyl-1,3-dioxolane |

InChI |

InChI=1S/C19H22O4/c1-3-20-19(21-4-2)22-15-18(23-19,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |

InChI Key |

MIRRRGPLJMJYSK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(OCC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane can be synthesized through the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to yield alcohols or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-diethoxy-4,4-diphenyl-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Functional Comparisons

The table below summarizes key structural features and applications of 2,2-diethoxy-4,4-diphenyl-1,3-dioxolane and related compounds:

Key Findings

Substituent Effects on Reactivity: Ethoxy and phenyl groups at the 2- and 4-positions likely enhance steric hindrance and electronic conjugation compared to simpler analogs like 2-methyl-1,3-dioxolane. This could reduce susceptibility to oxidation, as seen in 2-phenyl-1,3-dioxolane, which remains stable under K₂Cr₂O₇ without AlCl₃ .

Thermodynamic Stability :

- Group contribution models predict substituted 1,3-dioxolanes (e.g., 2,2-di-iPr-1,3-dioxolane) with deviations <2.5 kJ/mol in enthalpy of formation, suggesting similar stability for 2,2-diethoxy-4,4-diphenyl derivatives .

Biological Activity :

- Chiral 1,3-dioxolanes (e.g., dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) show MIC values of 4.8–5000 µg/mL against S. aureus and C. albicans, indicating substituent-dependent antimicrobial efficacy .

Industrial and Environmental Behavior :

- Volatile 1,3-dioxolanes like 2-methyl-1,3-dioxolane migrate into beverages from PET bottles at concentrations ≤19 ng/mL, highlighting stability concerns in packaging applications .

Data Tables

Table 1: Antimicrobial Activity of Selected 1,3-Dioxolanes

Table 2: Volatile 1,3-Dioxolanes in PET Materials

| Compound | Maximum Migration (ng/mL) | Matrix | Reference |

|---|---|---|---|

| 2-Methyl-1,3-dioxolane | 19 (50% ethanol) | Recycled PET bottles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.